3-Bromo-1,8-naphthyridine
Overview
Description
3-Bromo-1,8-naphthyridine: is a heterocyclic compound that belongs to the naphthyridine family. Naphthyridines are analogs of naphthalene, where two nitrogen atoms replace two carbon atoms in the aromatic ring system. The presence of bromine at the third position of the 1,8-naphthyridine ring imparts unique chemical properties to this compound, making it valuable in various chemical and pharmaceutical applications.
Mechanism of Action
Target of Action
3-Bromo-1,8-naphthyridine is a derivative of the 1,8-naphthyridine class of compounds . These compounds have emerged as an important class of heterocyclic compounds due to their diverse biological activities . They are known to interact with various biological targets, including enzymes and proteins . .
Mode of Action
1,8-naphthyridines, in general, are known to interact with their targets through various mechanisms, such as hydrogen bonding . The bromine atom in this compound could potentially enhance its reactivity, allowing it to form strong interactions with its targets.
Biochemical Pathways
1,8-naphthyridines are known to exhibit diverse biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given the diverse biological activities of 1,8-naphthyridines, it is likely that this compound could have multiple effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
The nature of these interactions is complex and may involve binding interactions, enzyme inhibition or activation, and changes in gene expression .
Molecular Mechanism
The molecular mechanism of action of 3-Bromo-1,8-naphthyridine is not well-defined. It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1,8-naphthyridine typically involves the bromination of 1,8-naphthyridine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-1,8-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.
Reduction Reactions: The bromine atom can be reduced to form 1,8-naphthyridine.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide, potassium thiolate, or alkoxides in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products:
- Substituted 1,8-naphthyridines with various functional groups.
- Coupled products with extended aromatic systems.
- Reduced 1,8-naphthyridine derivatives.
Scientific Research Applications
Chemistry: 3-Bromo-1,8-naphthyridine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex heterocyclic compounds and ligands for coordination chemistry.
Biology: In biological research, this compound derivatives are investigated for their potential as antimicrobial and anticancer agents. The presence of the bromine atom enhances the biological activity of these compounds.
Medicine: The compound and its derivatives are explored for their therapeutic potential. They are studied for their ability to inhibit specific enzymes or interact with biological targets, making them candidates for drug development.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and materials for electronic applications. Its unique chemical properties make it valuable in the development of advanced materials.
Comparison with Similar Compounds
1,8-Naphthyridine: The parent compound without the bromine substitution.
3-Chloro-1,8-naphthyridine: Similar structure with a chlorine atom instead of bromine.
3-Iodo-1,8-naphthyridine: Similar structure with an iodine atom instead of bromine.
Uniqueness: 3-Bromo-1,8-naphthyridine is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity. Compared to its chloro and iodo analogs, the bromine atom provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
3-bromo-1,8-naphthyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2/c9-7-4-6-2-1-3-10-8(6)11-5-7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDZZZAWKYMHGLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2N=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30392541 | |
Record name | 3-bromo-1,8-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30392541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17965-78-5 | |
Record name | 3-Bromo-1,8-naphthyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17965-78-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-bromo-1,8-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30392541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-1,8-naphthyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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